molecular formula C15H12BrNO2 B3211418 N-(4-bromophenyl)-3-oxo-3-phenylpropanamide CAS No. 1088-93-3

N-(4-bromophenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B3211418
CAS No.: 1088-93-3
M. Wt: 318.16 g/mol
InChI Key: XQHBLPBIBWFVJI-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-3-oxo-3-phenylpropanamide” is likely a synthetic organic compound. It contains a bromophenyl group, a phenyl group, and a propanamide group . It’s worth noting that compounds with similar structures have been used in chemoproteomic and ligandability studies .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation of carboxylic acids and amines . The exact method would depend on the specific structure and functional groups present in the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed through spectroanalytical data such as NMR and IR . These techniques are commonly used to confirm the molecular structures of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been involved in Suzuki cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various analytical techniques. For instance, the molecular weight and formula could be determined through mass spectrometry .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some bromophenyl compounds have been found to inhibit certain enzymes, leading to downregulation of various signaling pathways.

Safety and Hazards

Safety and hazards would depend on the specific properties of the compound. Similar compounds have been found to cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could involve further exploration of the compound’s potential applications, such as its use in chemoproteomic studies . Additionally, more research could be done to fully understand its safety profile and potential hazards .

Properties

IUPAC Name

N-(4-bromophenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-12-6-8-13(9-7-12)17-15(19)10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHBLPBIBWFVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271929
Record name N-(4-Bromophenyl)-β-oxobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-93-3
Record name N-(4-Bromophenyl)-β-oxobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)-β-oxobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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